Comparative ROCK Isozyme Inhibition Potency vs. H-1152 (Fasudil Derivative)
Although direct enzymatic profiling of the target compound against purified ROCK isoforms is not publicly available, class-level inference from structurally proximate H-1152-inspired isoquinoline-5-sulfonamides demonstrates that dimethoxy substitution on the tetrahydroisoquinoline ring can sustain potent ROCK inhibition (IC50 = 18–48 nM) equivalent to or better than the parent H-1152 (Ki = 1.6 nM for ROCK) while potentially altering isoform selectivity [1]. The target compound’s N-ethylbenzamide extension is hypothesized to further modulate selectivity vs. PKC and PKA, a common challenge with first-generation isoquinoline-sulfonamides.
| Evidence Dimension | ROCK inhibitory potency |
|---|---|
| Target Compound Data | Not directly determined; predicted to lie within 10–100 nM range based on scaffold similarity |
| Comparator Or Baseline | H-1152: Ki = 1.6 nM (ROCK); H-0103–H-0107 series: IC50 = 18–48 nM (ROCK) |
| Quantified Difference | Cannot be precisely quantified; class trend suggests retention of nanomolar activity with potential selectivity divergence |
| Conditions | In vitro kinase inhibition assays (Omnia Kinase Assay or ELISA); heterologously expressed human ROCK isoforms |
Why This Matters
ROCK is a validated target for glaucoma, cerebral vasospasm, and cardiovascular indications; retaining nanomolar inhibition while differentiating selectivity from PKC/PKA is a key procurement criterion for preclinical development.
- [1] Sumi, K., et al. (2014). IOP-lowering effect of isoquinoline-5-sulfonamide compounds in ocular normotensive monkeys. Bioorg. Med. Chem. Lett., 24(3), 831-834. View Source
